tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate: is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a tert-butyl group, a chloromethyl group, and a benzamido group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(chloromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It is also employed in the synthesis of bioactive molecules and pharmaceuticals .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar in structure but contains a bromo group instead of a chloromethyl group.
tert-Butyl chlorosulfonylcarbamate: Contains a chlorosulfonyl group instead of a chloromethyl group.
tert-Butyl 2,2,2-trichloroacetimidate: Contains a trichloroacetimidate group instead of a benzamido group.
Uniqueness: tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. The presence of the chloromethyl group allows for various substitution reactions, while the benzamido group provides stability and potential for biological interactions .
Properties
Molecular Formula |
C15H21ClN2O3 |
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Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-(chloromethyl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12-6-4-11(10-16)5-7-12/h4-7H,8-10H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
SPHRJYKQKXUAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)CCl |
Origin of Product |
United States |
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